molecular formula C14H12N2O3 B2710355 N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide CAS No. 349400-48-2

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2710355
CAS RN: 349400-48-2
M. Wt: 256.261
InChI Key: PWFWUDRTTLVVJL-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as MDB, is a synthetic compound that has been used in various scientific research applications. MDB is a heterocyclic compound that contains a pyridine ring and a benzodioxole ring. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.

Mechanism of Action

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to modulate the function of ion channels, including the voltage-gated potassium channel Kv1.3 and the transient receptor potential vanilloid 1 (TRPV1) channel. N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to bind to a specific site on these channels, resulting in altered channel gating and ion flux. Additionally, N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and modulate ion channel function. Additionally, N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high selectivity for certain ion channels and its potential as an anticancer agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One potential direction is the development of more potent and selective modulators of ion channels based on the structure of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. Additionally, further studies are needed to determine the potential of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide as an anticancer agent in vivo. Finally, the development of novel methods for the synthesis of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and related compounds could lead to the discovery of new therapeutic agents.

Synthesis Methods

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been synthesized using various methods. One of the most common methods is the reaction of 6-methyl-2-pyridinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1,3-benzodioxole-5-carboxamide in the presence of a coupling agent. The synthesis of N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used in various scientific research applications, including as a fluorescent probe for imaging studies, as a modulator of ion channels, and as a potential anticancer agent. N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have high selectivity for certain ion channels, making it a useful tool for studying their function. Additionally, N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9-3-2-4-13(15-9)16-14(17)10-5-6-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFWUDRTTLVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide

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